molecular formula C20H38N2O5 B12675482 Einecs 261-737-3 CAS No. 59404-75-0

Einecs 261-737-3

Cat. No.: B12675482
CAS No.: 59404-75-0
M. Wt: 386.5 g/mol
InChI Key: SUYMVTQKEZOUKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Thiadiazolidine-2,5-dithione typically involves the reaction of thiourea with carbon disulfide under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of 1,3,4-Thiadiazolidine-2,5-dithione follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4-Thiadiazolidine-2,5-dithione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of polymers and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazolidine-2,5-dithione involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form strong bonds with metal ions and other electrophilic centers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Thiadiazolidine-2,5-dithione is unique due to its dithione functionality, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where strong interactions with metal ions or electrophilic centers are required .

Properties

CAS No.

59404-75-0

Molecular Formula

C20H38N2O5

Molecular Weight

386.5 g/mol

IUPAC Name

dodecyl 2-aminopropanoate;5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H31NO2.C5H7NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;7-4-2-1-3(6-4)5(8)9/h14H,3-13,16H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)

InChI Key

SUYMVTQKEZOUKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)N.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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